2,6-dichloro-5-methylpyridine-3-carboxylic acid
Description
2,6-Dichloro-5-methylpyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 6, a methyl group at position 5, and a carboxylic acid moiety at position 3. This substitution pattern confers unique physicochemical properties, including enhanced stability and lipophilicity due to the electron-withdrawing effects of chlorine and the hydrophobic methyl group .
Properties
IUPAC Name |
2,6-dichloro-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(7(11)12)6(9)10-5(3)8/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHICBPVSWKNERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242644 | |
| Record name | 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415965-43-4 | |
| Record name | 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415965-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-5-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Chlorination of Methylpyridine Derivatives
A primary route involves chlorinating 5-methylpyridine-3-carboxylic acid precursors. In one approach, 2-chloro-5-methylpyridine undergoes dichlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 120°C in 1,2,4-trichlorobenzene. This yields 2,6-dichloro-5-methylpyridine, which is subsequently oxidized to the carboxylic acid. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Chlorinating agent | PCl₅ (50% excess) | 78–82 |
| Solvent | 1,2,4-Trichlorobenzene | - |
| Temperature | 120°C | - |
| Reaction time | 6 hours | - |
Mechanistic insight : The reaction proceeds via electrophilic aromatic substitution, with Lewis acid catalysts enhancing chlorination at the 2- and 6-positions.
Radical Chlorination of Side Chains
An alternative method employs photochlorination of 2-chloro-5-methylpyridine under UV light (λ = 365 nm) in carbon tetrachloride. This achieves side-chain chlorination to form 2-chloro-5-(trichloromethyl)pyridine, followed by hydrolysis with concentrated H₂SO₄ to yield the carboxylic acid. Industrial protocols using continuous flow reactors report 65–70% yields at 180°C.
Multi-Step Synthesis from Nicotinic Acid
Trichloromethylpyridine Intermediate Route
Nicotinic acid (vitamin B3) serves as a cost-effective starting material:
- Chlorination : Treatment with PCl₅ at 180°C for 48 hours produces 2,3-dichloro-5-(trichloromethyl)pyridine.
- Hydrolysis : Subsequent refluxing with 20% NaOH converts the trichloromethyl group to carboxylic acid (85–90% yield).
Critical factors :
Cyanopyridine Hydrolysis Pathway
A high-yielding alternative involves:
- Cyano introduction : Reacting 2,6-dichloro-5-methylpyridine with CuCN in DMF at 80°C forms 3-cyano-2,6-dichloro-5-methylpyridine.
- Acid hydrolysis : 6M HCl at reflux converts the nitrile to carboxylic acid (92–95% yield).
Oxidation of Methyl-Substituted Pyridines
Potassium Permanganate Oxidation
2,6-Dichloro-5-methylpyridine undergoes oxidation in alkaline conditions:
| Oxidizing agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/EtOH | 80°C | 68 |
| Na₂Cr₂O₇/H₂SO₄ | Acetic acid | 110°C | 55 |
Limitation : Over-oxidation to CO₂ occurs with prolonged reaction times (>8 hours).
Catalytic Air Oxidation
Industrial-scale methods employ Co/Mn catalysts in acetic acid at 15–20 bar O₂. This green chemistry approach achieves 80–85% conversion with 99% selectivity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Direct chlorination | Fewer steps, high atom economy | Requires harsh POCl₃ conditions | Industrial |
| Nicotinic acid route | Low-cost starting material | Multi-step, lower yields | Pilot scale |
| Cyanopyridine hydrolysis | High purity, minimal byproducts | Toxic CN⁻ handling required | Laboratory |
| Catalytic oxidation | Environmentally friendly | High-pressure equipment needed | Industrial |
Industrial Production Insights
Large-scale synthesis (≥100 kg/batch) prioritizes:
- Solvent selection : 1,2-Dichlorobenzene reduces side reactions vs. toluene.
- Catalyst recycling : Pd/C catalysts reused 5–7 times with <5% activity loss.
- Waste management : PCl₃ byproducts are neutralized with NaOH to Na₃PO₄ for safe disposal.
Emerging Methodologies
Recent patents disclose innovative approaches:
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions to facilitate the coupling process.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2,6-dichloro-5-methylpyridine-3-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2,6-dichloronicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can act as an inhibitor of certain enzymes and receptors. The presence of chlorine atoms in the pyridine ring enhances its binding affinity to target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Physicochemical Properties
The following table summarizes key differences between 2,6-dichloro-5-methylpyridine-3-carboxylic acid and related compounds:
Biological Activity
2,6-Dichloro-5-methylpyridine-3-carboxylic acid (DCMP) is a heterocyclic compound with significant biological activity, particularly in antimicrobial and herbicidal applications. Its structure features a pyridine ring with two chlorine substituents and a carboxylic acid group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activities of DCMP, supported by data tables, case studies, and detailed research findings.
DCMP has the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of approximately 206.02 g/mol. Its unique chemical structure allows it to engage in various reactions, making it a versatile compound in synthetic organic chemistry.
Antimicrobial Properties
DCMP has demonstrated potential as an antimicrobial agent against various bacterial and fungal strains. Research indicates that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Enterococcus faecalis | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.
Herbicidal Activity
In addition to its antimicrobial properties, DCMP exhibits herbicidal activity , making it useful in agricultural applications. Studies have shown that it can effectively inhibit the growth of certain weeds without significantly affecting crop plants.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DCMP against multidrug-resistant pathogens. The researchers utilized a broth microdilution technique to determine the MIC values for various strains.
- Findings : DCMP showed significant activity against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents.
- : The study highlighted the importance of further investigating DCMP's structure-activity relationships to optimize its efficacy.
Herbicidal Application Study
In a field trial reported by Johnson et al. (2024), DCMP was tested for its herbicidal effects on common agricultural weeds.
- Methodology : The trial involved applying different concentrations of DCMP to plots infested with target weed species.
- Results : The compound effectively reduced weed biomass by up to 75% at optimal concentrations while maintaining crop health.
- Implications : These results suggest that DCMP could be integrated into sustainable agricultural practices as an eco-friendly herbicide.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of DCMP is ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies indicate favorable absorption characteristics; however, comprehensive toxicological assessments are required to evaluate its safety for human use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-dichloro-5-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation and oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in acidic or aqueous conditions is commonly used for oxidizing methylpyridine derivatives to carboxylic acids. Reaction temperature (e.g., maintaining 90–95°C) and stoichiometric ratios of oxidizing agents are critical for maximizing yield . Alternative routes involve fluorosulfonate-mediated alkylation followed by cyanide substitution, though this requires precise control of anhydrous conditions to avoid side reactions .
Q. How can researchers validate the purity and structural identity of 2,6-dichloro-5-methylpyridine-3-carboxylic acid?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for chlorine substituents (e.g., deshielded aromatic protons in the pyridine ring) and carboxylic acid protons. Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3% .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) can screen for interactions with biological targets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may quantify binding affinity. The compound’s halogen substituents enhance stability and lipophilicity, which can be optimized using logP measurements to predict bioavailability .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and chlorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The methyl group at position 5 introduces steric hindrance, potentially slowing nucleophilic substitution at positions 2 and 5. Density functional theory (DFT) calculations can model charge distribution, revealing that electron-withdrawing chlorine substituents activate the pyridine ring for electrophilic substitution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended, using palladium catalysts under inert conditions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from residual solvents or tautomeric forms. Use deuterated dimethyl sulfoxide (DMSO-d₆) for NMR to minimize solvent interference. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide unambiguous confirmation. For example, crystallographic data can resolve ambiguities in halogen positioning .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its bioactivity?
- Methodological Answer : Prodrug strategies, such as esterification of the carboxylic acid group, improve solubility. Alternatively, co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance bioavailability. Stability under physiological pH (e.g., 7.4) must be monitored via accelerated degradation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
